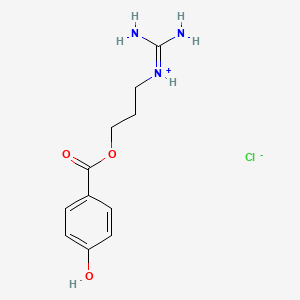

3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride

Beschreibung

3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is a guanidine derivative characterized by a propyl chain esterified with a p-hydroxybenzoic acid group (Fig. 1). Its molecular formula is C₁₁H₁₄ClN₃O₃, with a molecular weight of 271.7 g/mol. The compound combines a guanidine moiety—a strong base with applications in medicinal chemistry—and a phenolic ester group, which may enhance solubility or modulate receptor interactions. While specific pharmacological data for this compound is absent in the provided evidence, structurally related guanidine derivatives are frequently studied as enzyme substrates, receptor ligands, or intermediates in drug synthesis .

Eigenschaften

CAS-Nummer |

19623-22-4 |

|---|---|

Molekularformel |

C11H16ClN3O3 |

Molekulargewicht |

273.71 g/mol |

IUPAC-Name |

diaminomethylidene-[3-(4-hydroxybenzoyl)oxypropyl]azanium;chloride |

InChI |

InChI=1S/C11H15N3O3.ClH/c12-11(13)14-6-1-7-17-10(16)8-2-4-9(15)5-3-8;/h2-5,15H,1,6-7H2,(H4,12,13,14);1H |

InChI-Schlüssel |

LMMNTUSVWNNKES-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(=O)OCCC[NH+]=C(N)N)O.[Cl-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride typically involves the esterification of p-hydroxybenzoic acid with 3-hydroxypropylguanidine. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The resulting product is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH to achieve consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form hydroxy derivatives.

Substitution: The benzoyloxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxy derivatives.

Substitution: Substituted benzoyloxy derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antihypertensive Activity

The compound exhibits significant antihypertensive properties, making it a candidate for the treatment of high blood pressure. Research indicates that it can modify sympathetic nervous system functions, which is crucial in regulating blood pressure. In laboratory tests, it has shown effectiveness in blocking nerve impulses associated with hypertension .

2. Neurological Studies

Due to its ability to influence nerve impulses, 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is also explored in neurological research. It has been utilized in studies assessing its impact on various neurological conditions, potentially serving as a therapeutic agent for disorders linked to neurotransmitter imbalances .

Cosmetic Applications

1. Skin Care Formulations

The compound is being investigated for its role in cosmetic formulations. Its properties may enhance skin hydration and improve overall skin health. Studies have focused on its incorporation into topical products, assessing its effectiveness and stability within various formulations .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antihypertensive Effects

In a controlled study involving laboratory animals, 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride was administered to assess its impact on blood pressure regulation. Results indicated a significant reduction in systolic and diastolic blood pressure without severe side effects typically associated with antihypertensive medications, such as gastrointestinal disturbances .

Case Study 2: Cosmetic Efficacy

A study conducted on the formulation of a new skincare product included 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride as an active ingredient. The formulation underwent rigorous testing for safety and effectiveness, demonstrating improved moisture retention and skin texture over an eight-week period among participants .

Wirkmechanismus

The mechanism of action of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to enhance the release of acetylcholine following a nerve impulse, which can affect muscle cell membranes by slowing the rates of depolarization and repolarization . This interaction is crucial for its biological activity and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Pharmacological Potential: The target compound’s structural similarity to NOS substrates (e.g., PR5) suggests utility in cardiovascular or immune modulation, though empirical studies are needed .

- Synthetic Optimization : Lessons from piperazinylpropylguanidine synthesis (e.g., Cbz/Boc protection-deprotection) could streamline production .

Biologische Aktivität

3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride includes a guanidine group, which is known for its biological significance, particularly in antimicrobial and anti-inflammatory activities. The compound's CAS number is 19623-22-4, and it can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound has shown inhibitory effects on enzymes such as sphingosine kinases (SphK1 and SphK2), which are involved in sphingosine-1-phosphate (S1P) signaling pathways. This inhibition can lead to decreased levels of S1P, influencing cell proliferation and survival in various disease models, including cancer and inflammation .

- Antimicrobial Activity : Similar guanidine derivatives have demonstrated significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The guanidine moiety enhances cellular uptake and accumulation within bacterial cells .

Table 1: Biological Activities of 3-(p-Hydroxy-benzoyloxy)propylguanidine Hydrochloride

| Activity Type | Assay Method | IC50 Value (µM) | Reference |

|---|---|---|---|

| SphK Inhibition | Cell-based assays | 1.0 | |

| Antibacterial | MIC against MRSA | 1.5 | |

| Inflammatory Response | PMNL Activation | 0.45 |

Case Studies

Several studies have explored the therapeutic potential of 3-(p-Hydroxy-benzoyloxy)propylguanidine hydrochloride:

- Anti-inflammatory Effects : A study assessed the compound's effect on activated human polymorphonuclear leukocytes (PMNLs). It was found that the compound significantly reduced leukocyte activation markers, indicating potential use in treating inflammatory diseases such as asthma and arthritis .

- Antimicrobial Efficacy : In a comparative study, the compound exhibited a strong inhibitory effect on MRSA strains, showcasing its potential as an antibiotic agent. The mechanism involved disruption of bacterial cell wall synthesis and function .

- Cancer Research : The dual inhibition of SphK isoforms has been linked to reduced tumor growth in animal models, suggesting that this compound could be further developed for cancer therapeutics targeting sphingosine metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.